Galidesivir triphosphate
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Overview
Description
Galidesivir triphosphate is an active metabolite of the antiviral compound galidesivir, which is an adenosine nucleoside analog. This compound has shown broad-spectrum antiviral activity against various RNA viruses, including those responsible for diseases such as Ebola, Marburg, yellow fever, Zika, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) of these viruses, thereby preventing viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galidesivir is synthesized through a multi-step chemical process that involves the modification of adenosine. The final step involves the phosphorylation of galidesivir to produce galidesivir triphosphate, which is catalyzed by cellular kinases .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound’s purity and efficacy. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Galidesivir triphosphate primarily undergoes incorporation into viral RNA by the viral RNA-dependent RNA polymerase. This incorporation leads to premature termination of the RNA strand, effectively halting viral replication .
Common Reagents and Conditions: The phosphorylation of galidesivir to its triphosphate form is facilitated by cellular kinases, which are enzymes that catalyze the transfer of phosphate groups . This reaction occurs under physiological conditions within the host cell .
Major Products Formed: The primary product formed from the reaction of galidesivir with cellular kinases is this compound, which is the active antiviral agent .
Scientific Research Applications
Galidesivir triphosphate has been extensively studied for its antiviral properties. It has shown efficacy in vitro and in vivo against a range of RNA viruses, making it a promising candidate for the treatment of viral infections such as Ebola, Marburg, yellow fever, Zika, and SARS-CoV-2 . In addition to its antiviral applications, this compound is also being investigated for its potential use in treating other viral diseases and as a broad-spectrum antiviral agent .
Mechanism of Action
Galidesivir triphosphate exerts its antiviral effects by binding to the viral RNA-dependent RNA polymerase at the site where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions, resulting in the premature termination of the elongating RNA strand . This mechanism effectively halts viral replication and prevents the spread of the virus within the host .
Comparison with Similar Compounds
- Remdesivir triphosphate
- Favipiravir ribonucleoside triphosphate
- Ribavirin triphosphate
Comparison: Galidesivir triphosphate, like remdesivir triphosphate and favipiravir ribonucleoside triphosphate, is a nucleoside analog that targets the viral RNA-dependent RNA polymerase . this compound has shown a higher affinity for the RNA polymerase of certain viruses compared to other nucleoside analogs . This higher affinity may contribute to its enhanced antiviral efficacy in some cases .
Properties
Molecular Formula |
C11H18N5O12P3 |
---|---|
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[(2R,3R,4S,5S)-5-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxypyrrolidin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(18)9(17)5(16-7)2-26-30(22,23)28-31(24,25)27-29(19,20)21/h1,3,5,7,9-10,13,16-18H,2H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t5-,7+,9-,10+/m1/s1 |
InChI Key |
NMSMIMMTMMGSHI-KUBHLMPHSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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